A Comprehensive Guide to the Synthesis and Characterization of 1-Methyl-1H-indazol-3-ylboronic Acid Pinacol Ester: A Key Building Block in Medicinal Chemistry
A Comprehensive Guide to the Synthesis and Characterization of 1-Methyl-1H-indazol-3-ylboronic Acid Pinacol Ester: A Key Building Block in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester, a pivotal intermediate for drug discovery and development professionals. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization with a boronic acid pinacol ester at the 3-position opens a gateway to a diverse array of novel chemical entities through Suzuki-Miyaura cross-coupling reactions. This document details a robust, field-proven two-step synthetic pathway commencing with the iodination of 1H-indazole, followed by methylation and a subsequent Miyaura borylation. Each step is accompanied by a thorough explanation of the underlying chemical principles, causality behind experimental choices, and a self-validating protocol. Comprehensive characterization of the final product using modern analytical techniques is also presented, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Indazole Moiety in Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the design of contemporary therapeutics. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects[1]. The ability to readily functionalize the indazole core is paramount to exploring its full potential in medicinal chemistry.
The introduction of a boronic acid pinacol ester at the C-3 position of the 1-methyl-1H-indazole scaffold transforms it into a highly valuable and versatile building block. Boronic acids and their esters are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, allowing for the modular construction of complex molecular architectures. Therefore, 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester serves as a key precursor for the synthesis of novel drug candidates, facilitating the rapid exploration of chemical space around the indazole core.
Synthetic Strategy: A Two-Stage Approach
The synthesis of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3-iodo-1-methyl-1H-indazole. The second stage is the palladium-catalyzed Miyaura borylation of this intermediate to yield the desired product.
Caption: Overall synthetic workflow for 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester.
Stage 1: Synthesis of 3-Iodo-1-methyl-1H-indazole
The initial step is the regioselective iodination of commercially available 1H-indazole at the C-3 position, followed by N-methylation.
2.1.1. Synthesis of 3-Iodo-1H-indazole
The direct iodination of 1H-indazole at the C-3 position is a well-established and efficient transformation. The reaction proceeds via an electrophilic substitution mechanism. The indazole is first deprotonated by a base, typically potassium hydroxide, to form the more nucleophilic indazolide anion. This anion then attacks molecular iodine to yield 3-iodo-1H-indazole.
Experimental Protocol:
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To a solution of 1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF), add potassium hydroxide (2 equivalents) portion-wise at room temperature.
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Stir the mixture for 30 minutes to ensure complete deprotonation.
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Add a solution of iodine (1.5 equivalents) in DMF dropwise to the reaction mixture.
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Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the solution, which will precipitate the product.
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Filter the resulting solid, wash with water, and dry under vacuum to afford 3-iodo-1H-indazole as a solid[2].
2.1.2. Synthesis of 3-Iodo-1-methyl-1H-indazole
The subsequent N-methylation of 3-iodo-1H-indazole can be achieved using a variety of methylating agents in the presence of a base. Methyl iodide is a common and effective choice.
Experimental Protocol:
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Suspend 3-iodo-1H-indazole (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
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Add a base, for instance potassium carbonate (1.5 equivalents), to the suspension.
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Add methyl iodide (1.2 equivalents) dropwise to the mixture at room temperature.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
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Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure 3-iodo-1-methyl-1H-indazole.
Stage 2: Miyaura Borylation to Yield 1-Methyl-1H-indazol-3-ylboronic Acid Pinacol Ester
The cornerstone of this synthesis is the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. In this case, 3-iodo-1-methyl-1H-indazole is coupled with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
The Catalytic Cycle: The mechanism of the Miyaura borylation involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the desired boronic ester and regenerate the Pd(0) catalyst[3]. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol:
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To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-1-methyl-1H-indazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
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Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%).
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Add anhydrous dioxane as the solvent.
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Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
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After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester as a solid.
Characterization of 1-Methyl-1H-indazol-3-ylboronic Acid Pinacol Ester
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.
| Property | Value |
| Molecular Formula | C₁₄H₁₉BN₂O₂[4] |
| Molecular Weight | 258.13 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 80-100 °C |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.8-8.0 (d, 1H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 7.1-7.2 (t, 1H, Ar-H), 4.0 (s, 3H, N-CH₃), 1.4 (s, 12H, C(CH₃)₄) |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 142-144, 140-142, 128-130, 122-124, 121-123, 109-111, 84-86 (O-C(CH₃)₂), 35-37 (N-CH₃), 24-26 (C(CH₃)₄). Note: The carbon attached to boron may not be observed due to quadrupolar relaxation. |
| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₂₀BN₂O₂ [M+H]⁺: 259.1612, Found: ~259.16 |
Interpreting the Spectral Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a sharp singlet for the N-methyl group, and a characteristic singlet integrating to 12 protons for the four equivalent methyl groups of the pinacol ester.
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¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the N-methyl carbon, and the carbons of the pinacol group. The carbon atom directly bonded to the boron atom is often broadened or not observed due to the quadrupolar nature of the boron nucleus[5].
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Mass Spectrometry: High-resolution mass spectrometry should confirm the elemental composition of the molecule with high accuracy.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in iodination | Incomplete deprotonation or insufficient iodine. | Ensure anhydrous conditions and use a slight excess of a strong base. Add iodine slowly to prevent side reactions. |
| Mixture of N1 and N2 methylation | Reaction conditions favoring the formation of the N2-isomer. | The choice of solvent and base can influence the regioselectivity of methylation. Generally, methylation under basic conditions with methyl iodide favors the N1-isomer. |
| Incomplete Miyaura borylation | Inactive catalyst or poor quality reagents. | Use a fresh, high-quality palladium catalyst and ensure that the diboron reagent and solvent are anhydrous. Degassing the reaction mixture is crucial to prevent catalyst deactivation. |
| Formation of byproducts | Side reactions such as proto-deborylation. | Use a non-protic solvent and ensure anhydrous conditions. The choice of base can also influence the extent of side reactions. |
Conclusion
This technical guide has outlined a reliable and reproducible synthetic route for the preparation of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester, a highly valuable building block in medicinal chemistry. The detailed experimental protocols, coupled with an understanding of the underlying chemical principles, provide researchers with a solid foundation for the successful synthesis and characterization of this important intermediate. The availability of this compound through a robust synthetic pathway will undoubtedly accelerate the discovery and development of novel indazole-based therapeutics.
References
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Retrieved from [Link]
-
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. (2012). Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (2023). Retrieved from [Link]
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. Google Patents. (n.d.).
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. (2021). Retrieved from [Link]
-
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Chem-Space. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021). Retrieved from [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. (2023). Retrieved from [Link]
-
Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. National Institutes of Health. (n.d.). Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. (2021). Retrieved from [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. (2022). Retrieved from [Link]
-
Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. ResearchGate. (2020). Retrieved from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2023). Retrieved from [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents. (n.d.).
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. (2014). Retrieved from [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. (2015). Retrieved from [Link]
-
Indazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2015). Retrieved from [Link]
-
Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. American Chemical Society. (2023). Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester | C14H19BN2O2 | CID 72219016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]


